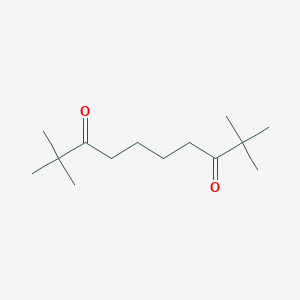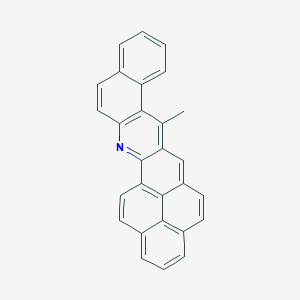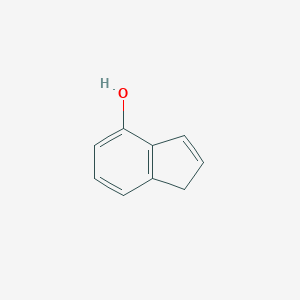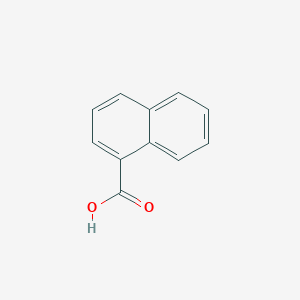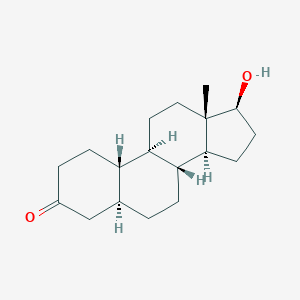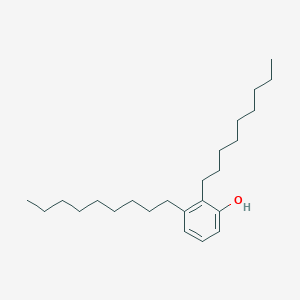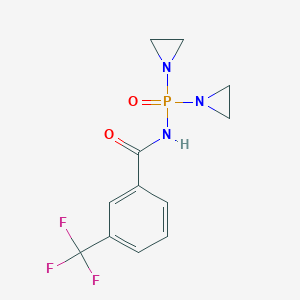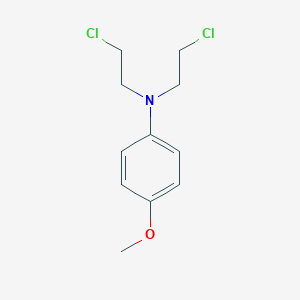![molecular formula C27H58O4Si2 B075175 2,3-Bis[(trimethylsilyl)oxy]propyl stearate CAS No. 1188-75-6](/img/structure/B75175.png)
2,3-Bis[(trimethylsilyl)oxy]propyl stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis[(trimethylsilyl)oxy]propyl stearate (BTMSPS) is a synthetic compound that has gained interest among researchers due to its unique properties. It is a derivative of stearic acid, a saturated fatty acid commonly found in animal and vegetable fats. BTMSPS is a lipophilic compound that is soluble in organic solvents and has been used in various scientific research applications.
Mecanismo De Acción
2,3-Bis[(trimethylsilyl)oxy]propyl stearate is believed to work by forming a monolayer at the interface between two immiscible phases, such as oil and water. This monolayer reduces the surface tension between the two phases, allowing them to mix more easily. 2,3-Bis[(trimethylsilyl)oxy]propyl stearate has also been shown to form micelles in solution, which can solubilize hydrophobic compounds.
Efectos Bioquímicos Y Fisiológicos
2,3-Bis[(trimethylsilyl)oxy]propyl stearate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising material for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Bis[(trimethylsilyl)oxy]propyl stearate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, making it useful for applications that require lipophilic compounds. However, 2,3-Bis[(trimethylsilyl)oxy]propyl stearate has some limitations, including its limited solubility in water and its tendency to form aggregates in solution.
Direcciones Futuras
There are several future directions for the use of 2,3-Bis[(trimethylsilyl)oxy]propyl stearate in scientific research. One potential application is in the synthesis of mesoporous materials, which have a wide range of applications in catalysis, sensing, and drug delivery. 2,3-Bis[(trimethylsilyl)oxy]propyl stearate could also be used as a coating material for biomedical implants, as it is biocompatible and can reduce the risk of infection. Finally, 2,3-Bis[(trimethylsilyl)oxy]propyl stearate could be used in the development of new drug delivery systems, as it can solubilize hydrophobic compounds and improve their bioavailability.
Métodos De Síntesis
2,3-Bis[(trimethylsilyl)oxy]propyl stearate can be synthesized through a two-step process. Firstly, stearic acid is reacted with trimethylsilyl chloride to form the corresponding trimethylsilyl ester. In the second step, the trimethylsilyl ester is reacted with 3-bromopropyl trimethylsilane to form 2,3-Bis[(trimethylsilyl)oxy]propyl stearate.
Aplicaciones Científicas De Investigación
2,3-Bis[(trimethylsilyl)oxy]propyl stearate has been used in various scientific research applications, including as a surfactant, emulsifier, and lubricant. It has also been used as a coating material for various substrates, including glass, metal, and plastic. In addition, 2,3-Bis[(trimethylsilyl)oxy]propyl stearate has been used in drug delivery systems and as a template for the synthesis of mesoporous materials.
Propiedades
Número CAS |
1188-75-6 |
|---|---|
Nombre del producto |
2,3-Bis[(trimethylsilyl)oxy]propyl stearate |
Fórmula molecular |
C27H58O4Si2 |
Peso molecular |
502.9 g/mol |
Nombre IUPAC |
2,3-bis(trimethylsilyloxy)propyl octadecanoate |
InChI |
InChI=1S/C27H58O4Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27(28)29-24-26(31-33(5,6)7)25-30-32(2,3)4/h26H,8-25H2,1-7H3 |
Clave InChI |
DPQSOLLSNCYGEP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




